(2-Amino-1-cyclopropylethyl)dimethylamine

Description

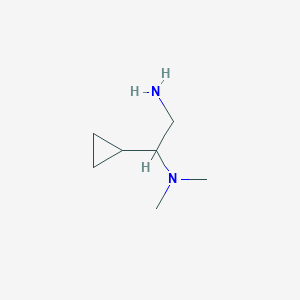

(2-Amino-1-cyclopropylethyl)dimethylamine is a structurally unique amine derivative characterized by a cyclopropyl group attached to an ethylamine backbone, further substituted with dimethylamine.

Properties

IUPAC Name |

1-cyclopropyl-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7(5-8)6-3-4-6/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJWODNUYBQODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092301-70-6 | |

| Record name | (2-amino-1-cyclopropylethyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (2-Amino-1-cyclopropylethyl)dimethylamine typically involves the reaction of cyclopropylamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(2-Amino-1-cyclopropylethyl)dimethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group in this compound can undergo substitution reactions with halogenated compounds to form new derivatives.

Major Products: The primary product formed from these reactions is cyclaniliprole, which involves the amine group reacting with a carboxylic acid derivative.

Scientific Research Applications

(2-Amino-1-cyclopropylethyl)dimethylamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in inhibiting RNA Polymerase I transcription, which is crucial for understanding gene expression and regulation.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to abnormal RNA transcription.

Mechanism of Action

The mechanism of action of (2-Amino-1-cyclopropylethyl)dimethylamine involves its inhibition of RNA Polymerase I transcription. This inhibition disrupts the synthesis of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. By targeting RNA Polymerase I, the compound can effectively modulate gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- Diisopropylamine : Features isopropyl groups instead of the cyclopropyl and dimethylamine moieties.

- N,N-Diethylmonoethanolamine: Contains an ethanolamine backbone with ethyl substituents.

- Polyoxometalate-associated amines : Compounds with redox-active cations (e.g., dimethylamine derivatives) paired with oxidizing anions, as studied in thermal decomposition contexts .

Table 1: Structural and Functional Comparison

Thermal Stability and Decomposition Pathways

Thermal analysis of this compound (referred to as compound 1a in studies) reveals:

- Inert Atmosphere (He) : Degradation initiates at 348–365°C , releasing dimethylamine (m/z = 45) and water. Oxidative coupling products (m/z = 58, 59) form at higher temperatures .

- Synthetic Air : Exothermic oxidation occurs at similar temperatures, driven by aerial oxygen reacting with dimethylamine .

Comparatively, Diisopropylamine (ERG Guide 132) is flagged for flammability but lacks published thermal decomposition data in the provided evidence. Polyoxometalate-associated amines (e.g., compound 1b ) exhibit analogous redox behavior, though their degradation pathways are influenced by anion-cation interactions .

Table 2: Thermal Decomposition Data

Redox Reactivity

Compounds combining reducing cations (e.g., dimethylamine derivatives) and oxidizing anions (e.g., polytungstates) undergo thermally induced redox reactions. For this compound, endothermic decomposition in inert atmospheres suggests lattice disruption dominates over redox exothermicity, a behavior shared with structurally distinct analogs like compound 1b .

Biological Activity

Overview

(2-Amino-1-cyclopropylethyl)dimethylamine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol. This compound has garnered attention for its biological activities, particularly its role in inhibiting RNA Polymerase I transcription, which is essential for ribosomal RNA (rRNA) synthesis and consequently protein synthesis. The inhibition of this process can have significant implications for gene expression and cellular functions, making it a potential target for therapeutic applications.

The primary mechanism of action for this compound involves its ability to inhibit RNA Polymerase I. This inhibition disrupts the transcription of rRNA, which is crucial for the formation of ribosomes. By modulating this pathway, the compound can influence various cellular processes, including:

- Gene Expression Regulation : By affecting rRNA synthesis, it alters the overall protein production within cells.

- Potential Therapeutic Applications : Research is ongoing to explore its utility in treating diseases characterized by abnormal RNA transcription, such as certain cancers and genetic disorders.

The compound can undergo various chemical reactions, which are important for its applications in organic synthesis and medicinal chemistry:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction can be achieved with lithium aluminum hydride.

- Substitution : The amine group can participate in substitution reactions with halogenated compounds.

These reactions enable the development of derivatives that may exhibit enhanced biological activity or different pharmacological properties.

Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits RNA Polymerase I with a significant degree of potency. Below is a summary table of inhibition data from various studies:

Case Study 1: Cancer Therapy

A study investigated the effects of this compound on cancer cell lines known for high rates of abnormal rRNA synthesis. The results indicated that treatment with the compound led to reduced cell proliferation and increased apoptosis in several cancer types, including breast and lung cancers. This suggests a promising avenue for further research into its use as an anticancer agent.

Case Study 2: Genetic Disorders

Another case study focused on the compound's potential role in treating genetic disorders associated with dysregulated gene expression. Preliminary results showed that this compound could restore normal rRNA levels in cell models representing these disorders, indicating its therapeutic potential.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Cyclopropylamine | Precursor to amine derivatives | Limited direct biological activity |

| Dimethylamine | Commonly used in organic synthesis | Moderate biological activity |

| Cyclaniliprole | Product formed from reactions involving this compound | Antiparasitic activity |

The specificity of this compound in inhibiting RNA Polymerase I sets it apart from these other compounds, which may not have the same level of targeted action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.